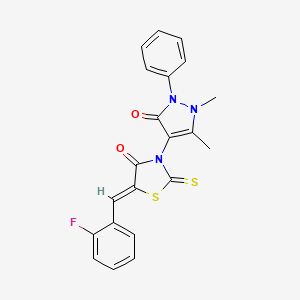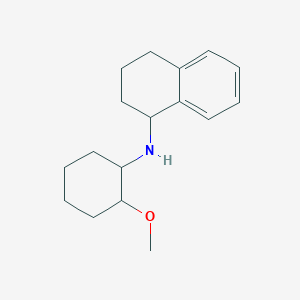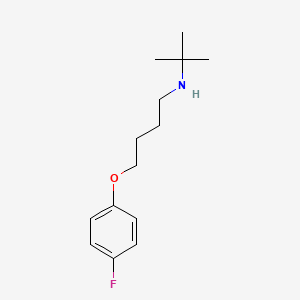
N-(tert-butyl)-4-(4-fluorophenoxy)-1-butanamine
Overview
Description
N-(tert-butyl)-4-(4-fluorophenoxy)-1-butanamine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic amphetamine-like substance that has gained popularity in recent years due to its potential use as a recreational drug. However, 4-FA has also been the subject of scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-FA is similar to that of other amphetamines, which act as central nervous system (CNS) stimulants by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. However, 4-FA has a unique pharmacological profile, which may contribute to its distinct effects compared to other amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FA are complex and not fully understood. However, studies have shown that 4-FA can increase heart rate, blood pressure, and body temperature, as well as produce feelings of euphoria, increased energy, and improved cognitive function. 4-FA has also been shown to have potential neurotoxic effects, particularly in the serotonergic system.
Advantages and Limitations for Lab Experiments
One advantage of using 4-FA in lab experiments is its unique pharmacological profile, which may provide insights into the mechanisms of action of amphetamines and their effects on the brain and body. However, one limitation is the potential for neurotoxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-FA, including:
1. Further studies on the pharmacology and mechanism of action of 4-FA, particularly in comparison to other amphetamines.
2. Investigation of the potential therapeutic applications of 4-FA, particularly in the treatment of depression, obesity, and ADHD.
3. Studies on the potential neurotoxic effects of 4-FA and their underlying mechanisms.
4. Development of novel synthetic methods for the production of 4-FA and related compounds.
5. Investigation of the potential use of 4-FA as a tool for studying the effects of amphetamines on the brain and body.
Conclusion:
In conclusion, 4-FA is a synthetic amphetamine-like substance that has gained popularity in recent years as a recreational drug. However, 4-FA has also been the subject of scientific research due to its unique properties and potential applications in various fields. Further research is needed to fully understand the pharmacology and mechanism of action of 4-FA, as well as its potential therapeutic applications and neurotoxic effects.
Scientific Research Applications
4-FA has been the subject of scientific research in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 4-FA has been studied as a potential drug candidate for the treatment of various conditions, including depression, obesity, and attention deficit hyperactivity disorder (ADHD). In neuroscience, 4-FA has been used as a tool to study the mechanisms of action of amphetamines and their effects on the brain. In pharmacology, 4-FA has been studied for its potential use as a therapeutic agent and its effects on various physiological systems.
properties
IUPAC Name |
N-tert-butyl-4-(4-fluorophenoxy)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO/c1-14(2,3)16-10-4-5-11-17-13-8-6-12(15)7-9-13/h6-9,16H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBUNAKFEUCDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(4-fluorophenoxy)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[2-hydroxy-3-(1-naphthyloxy)propyl]-1-piperazinyl}-4-(1-naphthyloxy)-2-butanol](/img/structure/B3862841.png)
![{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B3862846.png)

![3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3862855.png)
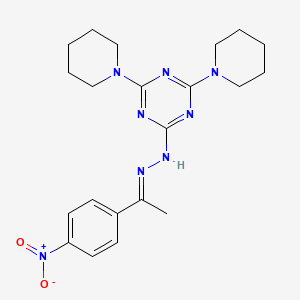

![4-methoxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3862874.png)
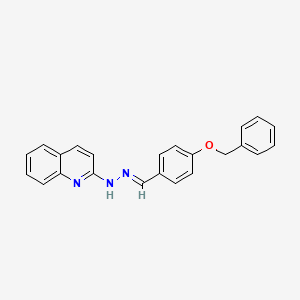
![2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3862892.png)
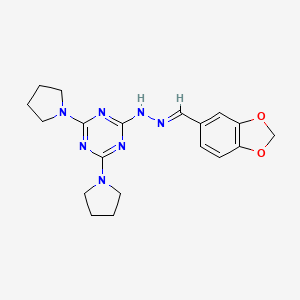
![(2,4-dimethoxy-3-methylbenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3862907.png)
![N'-(2,4-dichlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3862909.png)
